SU 5214

Overview

Description

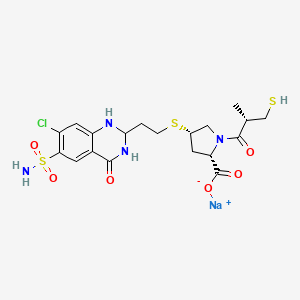

SU5214 is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). It is known for its ability to modulate tyrosine kinase signal transduction, making it a valuable compound in scientific research, particularly in the fields of cancer and angiogenesis .

Mechanism of Action

Target of Action

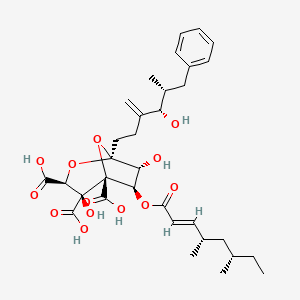

SU 5214, also known as SU4949 or 3-(2-Methoxy-benzylidene)-3H-indol-2-ol, is a potent inhibitor of VEGFR2 (vascular endothelial growth factor receptor 2) and EGFR (epidermal growth factor receptor) . These receptors play crucial roles in cell proliferation, survival, and differentiation .

Mode of Action

This compound interacts with its targets, VEGFR2 and EGFR, by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those downstream of VEGFR2 and EGFR . These pathways include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which is involved in cell differentiation and proliferation .

Pharmacokinetics

Like many other small molecule inhibitors, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . The compound’s ADME properties and their impact on bioavailability remain to be fully elucidated.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and survival, due to its inhibitory effects on VEGFR2 and EGFR . This can lead to the suppression of tumor growth in cancerous cells that overexpress these receptors .

Biochemical Analysis

Biochemical Properties

SU 5214 plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinase signal transduction . It interacts with enzymes such as VEGF receptor 2 (VEGFR2/FLK-1) and EGFR, with IC50 values of 14.8 µM and 36.7 µM respectively .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a tyrosine kinase inhibitor . It influences cell function by modulating signal transduction pathways associated with these enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as VEGFR2 and EGFR . This leads to the inhibition of these enzymes, thereby affecting signal transduction pathways and potentially leading to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SU5214 involves the preparation of 3-(2’-halobenzylidenyl)-2-indolinone compounds. The reaction typically involves the condensation of 2-indolinone with a halobenzaldehyde under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the product is purified using standard chromatographic techniques .

Industrial Production Methods: Industrial production of SU5214 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch reactors, followed by purification using large-scale chromatography or crystallization techniques .

Types of Reactions:

Oxidation: SU5214 can undergo oxidation reactions, particularly at the indolinone moiety.

Reduction: The compound can be reduced under specific conditions, affecting the indolinone ring.

Substitution: SU5214 can participate in substitution reactions, especially at the halobenzylidenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate are commonly employed.

Major Products:

Oxidation: Oxidized derivatives of SU5214.

Reduction: Reduced forms of the indolinone ring.

Substitution: Substituted derivatives at the halobenzylidenyl group.

Scientific Research Applications

SU5214 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study tyrosine kinase signaling pathways.

Biology: Investigates the role of VEGFR2 and EGFR in cellular processes.

Medicine: Explores potential therapeutic applications in cancer treatment due to its inhibitory effects on VEGFR2 and EGFR.

Industry: Utilized in the development of new drugs targeting angiogenesis and cancer

Comparison with Similar Compounds

Sotiburafusp alfa: A humanized bispecific fusion protein targeting VEGFR1 and PD-L1.

Ningetinib Tosylate: An orally bioavailable tyrosine kinase inhibitor targeting Axl, VEGFR2, and c-Met.

SU11274: A specific inhibitor of the Met kinase.

CP-547632 TFA: An inhibitor targeting VEGFR-2 and FGF kinases.

Comparison: SU5214 is unique in its dual inhibition of VEGFR2 and EGFR, whereas other similar compounds may target different receptors or have varying degrees of specificity. For example, Ningetinib Tosylate targets multiple kinases including Axl and c-Met, while SU11274 is specific to Met kinase .

Properties

IUPAC Name |

(3Z)-3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQZEVOPIKSAJP-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)

![7-[(5-acetamido-5-carboxypentanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681085.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)

![N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1681090.png)

![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)

![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)